molecular formula C12H15N3O B13338889 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B13338889
M. Wt: 217.27 g/mol
InChI Key: BQIVMRHJWQKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol (CAS 2092034-26-7) is a high-purity pyrazole derivative supplied for research and development applications. This compound, with the molecular formula C 12 H 15 N 3 O and a molecular weight of 217.27 g/mol, is a structural analog of privileged scaffolds in medicinal chemistry . Pyrazol-5-ol derivatives are recognized as versatile precursors and core structures in the synthesis of bioactive molecules . These compounds are frequently explored for their significant pharmacological potential, which includes antipyretic, analgesic, anti-inflammatory, anticancer, and antimicrobial activities . The pyrazole core's reactivity is influenced by its ability to exhibit prototropic tautomerism, a phenomenon where the proton and associated double bonds can shift within the ring system, potentially influencing its binding properties and reactivity in synthetic pathways . As a building block, this compound is valuable for constructing more complex chemical entities, such as through catalysis with ionic liquids under eco-efficient conditions . Researchers utilize this and similar compounds in the development of novel inhibitors, dyestuffs, and pesticides . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product documentation and safety data sheet for proper handling and storage instructions. It is recommended to store the product at 2-8°C .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-4-yl-1H-pyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-3-5-13-6-4-10/h3-7,9,14H,8H2,1-2H3

InChI Key

BQIVMRHJWQKQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-one.

    Reduction: The pyridin-4-yl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol has found applications in various fields of scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight Biological Activity Key Findings
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol N1: Isobutyl; C3: Pyridin-4-yl 205.25 (calc.) Not explicitly reported Hypothesized kinase interaction due to pyridin-4-yl
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol N1: Ethyl; C3: Pyridin-4-yl 189.21 Not reported Lower lipophilicity vs. isobutyl analog; potential improved solubility
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine C4: 4-Fluorophenyl; C3: Pyridin-4-yl ~340–400 (varies) Cancer kinase inhibition (Src, B-Raf, EGFR) Regioisomeric switch from C3-fluorophenyl to C4-fluorophenyl shifts activity from p38α MAPK to cancer kinases
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine N1: 4-Methoxybenzyl; C3: Methyl 217.27 Not explicitly reported Methoxy group enhances solubility; methyl at C3 limits steric bulk
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) derivatives Bis-pyrazole core with aryl linkers ~300–400 Antiproliferative (in vitro) Pyrazole dimers show enhanced activity due to dual binding motifs

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity : The isobutyl group increases logP compared to smaller alkyl chains (e.g., ethyl), which may improve blood-brain barrier penetration but complicate formulation .
  • Solubility : Methoxy or polar substituents (e.g., in 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine) enhance aqueous solubility, whereas the target compound’s isobutyl group may necessitate prodrug strategies .

Biological Activity

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a pyrazole ring, an isobutyl group, and a pyridine moiety, suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This compound is notable for its hydroxyl group at position 5 of the pyrazole ring, which may contribute to its biological activity by participating in hydrogen bonding and influencing the compound's solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds with similar structures have demonstrated antiproliferative effects against lung, breast, and colorectal cancer cells. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Cancer TypeCell LineIC50 (µM)
Lung CancerA54910.5
Breast CancerMDA-MB-2318.2
Colorectal CancerHCT11612.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-2 Inhibition IC50 (µM)
1-Isobutyl-Pyrazole0.02
Diclofenac0.04

In vivo models have confirmed these findings, showing significant reductions in edema and inflammatory markers when treated with this compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes is under investigation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer progression and inflammation.
  • Receptor Interaction : It could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • DNA/RNA Interaction : There is potential for interaction with nucleic acids, affecting gene expression and cellular function.

Case Studies

A study conducted by Akhtar et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated significant antiproliferative effects on breast cancer cells (MDA-MB-231) with an IC50 value of 8.2 µM .

Another investigation focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a notable reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What experimental approaches resolve discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Standardize assay protocols:
  • Use identical cell lines/passage numbers.
  • Control for serum content (e.g., 10% FBS vs. serum-free).
  • Validate compound solubility and stability under assay conditions.
  • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

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